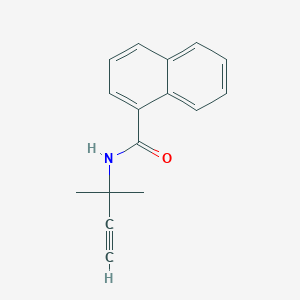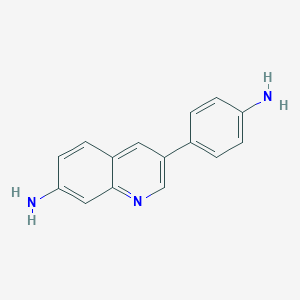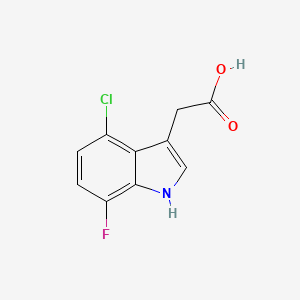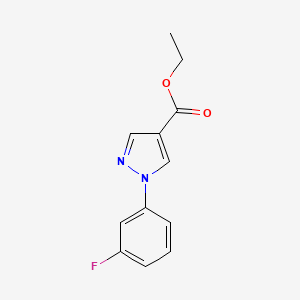
1-(3-Nitroquinolin-4-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitroquinolin-4-yl)guanidine is a chemical compound with the molecular formula C10H9N5O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitroquinolin-4-yl)guanidine typically involves the reaction of 3-nitroquinoline with guanidine. The process can be carried out under various conditions, often involving the use of solvents and catalysts to facilitate the reaction. One common method involves the use of a transition metal catalyst to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Nitroquinolin-4-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitroquinolin-4-yl)guanidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Nitroquinolin-4-yl)guanidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with DNA or proteins, leading to changes in their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Nitroquinolin-4-yl)guanidine: Unique due to its specific substitution pattern on the quinoline ring.
1,1,3,3-Tetramethyl-2-(quinolin-8-yl)guanidine: Another quinoline derivative with different substituents, leading to varied chemical properties.
N1,N1-Dimethyl-3-nitrobenzene-1,4-diamine: A related compound with a different core structure but similar functional groups.
Uniqueness
This compound is unique due to its specific combination of a nitro group and a guanidine moiety attached to the quinoline ring.
Eigenschaften
CAS-Nummer |
51294-35-0 |
|---|---|
Molekularformel |
C10H9N5O2 |
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
2-(3-nitroquinolin-4-yl)guanidine |
InChI |
InChI=1S/C10H9N5O2/c11-10(12)14-9-6-3-1-2-4-7(6)13-5-8(9)15(16)17/h1-5H,(H4,11,12,13,14) |
InChI-Schlüssel |
HFOQLQCWLDNGKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)


![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)

